6-(4-Bromophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine

Kinase Inhibition JNK ATP-Competitive Inhibitor

6-(4-Bromophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine (C₁₂H₈BrF₃N₂S; MW 349.17 g/mol) is a fully aromatic, tri-substituted pyrimidine bearing a 4-bromophenyl group at C-6, a methylthio (-SCH₃) group at C-2, and a trifluoromethyl (-CF₃) group at C-4. The compound belongs to the 2-methylthio-4-(trifluoromethyl)-6-arylpyrimidine chemotype, a scaffold that has been explored in both kinase inhibition (JNK) and acetylcholinesterase (AChE) modulation contexts , as well as in agrochemical antifungal/antibacterial discovery programs.

Molecular Formula C12H8BrF3N2S
Molecular Weight 349.17 g/mol
Cat. No. B13720192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Bromophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine
Molecular FormulaC12H8BrF3N2S
Molecular Weight349.17 g/mol
Structural Identifiers
SMILESCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H8BrF3N2S/c1-19-11-17-9(6-10(18-11)12(14,15)16)7-2-4-8(13)5-3-7/h2-6H,1H3
InChIKeyBTUWSSKDPPCVIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Bromophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine – A Tri-Substituted Pyrimidine Scaffold for Kinase-Targeted and Antimicrobial Lead Discovery


6-(4-Bromophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine (C₁₂H₈BrF₃N₂S; MW 349.17 g/mol) is a fully aromatic, tri-substituted pyrimidine bearing a 4-bromophenyl group at C-6, a methylthio (-SCH₃) group at C-2, and a trifluoromethyl (-CF₃) group at C-4. The compound belongs to the 2-methylthio-4-(trifluoromethyl)-6-arylpyrimidine chemotype, a scaffold that has been explored in both kinase inhibition (JNK) and acetylcholinesterase (AChE) modulation contexts [1], as well as in agrochemical antifungal/antibacterial discovery programs [2]. Its para-bromophenyl substituent provides a well-precedented synthetic handle for Pd-catalyzed cross-coupling diversification, enabling rapid analog generation for structure-activity relationship (SAR) campaigns [3].

Why Generic Pyrimidine Analogs Cannot Substitute for 6-(4-Bromophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine in Target-Focused Research


The co-existence of three chemically distinct substituents – a lipophilic, electron-withdrawing CF₃ at C-4, a polarizable methylthio at C-2, and a heavy-atom bromophenyl at C-6 – creates an electronic and steric environment that cannot be replicated by simple analog swapping. The CF₃ group substantially increases metabolic stability and logP, while the methylthio group contributes to sulfur-mediated binding interactions (e.g., with the kinase hinge region) that are absent in 2-amino or 2-methyl analogs . The bromine atom at the para-position of the phenyl ring is not merely a steric placeholder: it modulates π-stacking and halogen-bonding capacity with target proteins, provides a chemoselective site for Pd-catalyzed cross-coupling (unlike chloro, which is less reactive, or iodo, which is more costly and less bench-stable), and its atomic radius contributes distinctly to the compound's polar surface area and permeability profile compared to fluoro or unsubstituted analogs [1]. Replacing even one of these three groups – for instance, substituting methyl with methylthio at C-2, or replacing bromine with chlorine – has been shown in related trifluoromethylpyrimidine series to alter kinase selectivity by >10-fold and antifungal EC₅₀ by ≥2-fold, underscoring the functional non-interchangeability of these substituents [2].

Quantitative Differentiation Evidence for 6-(4-Bromophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine Versus Closest Analogs


JNK Kinase Inhibition: Core Scaffold Activity Benchmarked Against the Non-Arylated Pyrimidine Comparator

The 2-methylthio-4-(trifluoromethyl)pyrimidine core scaffold (lacking the 6-aryl substituent present in the target compound) is a validated, potent, ATP-competitive JNK inhibitor with IC₅₀ values of 150 nM (hJNK1), 220 nM (hJNK2), and 70 nM (hJNK3) and exhibits 10- to 100-fold selectivity over a panel of 25 other commonly studied kinases . The target compound, bearing an additional 6-(4-bromophenyl) substituent, retains the identical 2-methylthio-4-CF₃ pharmacophore but adds aryl-kinase pocket interactions that are predicted to alter both potency rank order and selectivity fingerprint. Direct head-to-head JNK panel data for the bromophenyl analog are not available in the public domain; the core-scaffold data provide a quantitative baseline for procurement decisions when selecting a starting point for medicinal chemistry optimization.

Kinase Inhibition JNK ATP-Competitive Inhibitor

Halogen-Dependent Reactivity: Bromine-Enabled Synthetic Diversification Versus Chloro and Fluoro Analogs

The para-bromine atom on the 6-phenyl ring of the target compound serves as a privileged synthetic handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.). In the broader 4-(trifluoromethyl)pyrimidine chemotype, synthetic protocols employing 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidine intermediates have been established with isolated yields of 70–98% for O-alkylation and related transformations [1]. The oxidative addition reactivity of C₆H₄-Br is kinetically competent under mild conditions (Pd(PPh₃)₄, 60–80 °C), whereas the corresponding C₆H₄-Cl analog requires more forcing conditions (elevated temperature, specialized ligands) that reduce functional group tolerance, and the C₆H₄-F analog is essentially inert under standard Suzuki conditions. This differential reactivity makes the bromophenyl analog the optimal balance of reactivity, bench stability, and cost for library synthesis applications.

Cross-Coupling Suzuki-Miyaura Synthetic Diversification

Acetylcholinesterase Inhibition: Class-Level Potency of the 2-Methylthio-4-CF₃-6-Aryl Dihydropyrimidine Scaffold

A closely related dihydropyrimidine analog, 4-trifluoromethyl-6-(4-fluorophenyl)-3-methyl-2-methylthio-3,4-dihydropyrimidin-4-ol (compound 6e), was identified as the most potent AChE inhibitor in a series of 3,6-disubstituted 2-(methylthio)-4-(trifluoromethyl)-3,4-dihydropyrimidin-4-ols, with an IC₅₀ of 2.2 ± 0.9 μM in vitro and competitive inhibition kinetics [1]. The target compound differs from 6e in three aspects: (i) it is fully aromatic rather than dihydro, (ii) it lacks the N3-methyl substitution, and (iii) it bears a 4-bromophenyl rather than 4-fluorophenyl at C-6. In the parent series, para-substituted phenyl analogs systematically outperformed meta-substituted and unsubstituted phenyl analogs, with halogen identity at the para position modulating potency by approximately 2- to 3-fold. This establishes a class-level baseline: the 2-SCH₃-4-CF₃-6-aryl pharmacophore is productive for AChE inhibition, and the 4-bromophenyl variant is a rational candidate for comparative evaluation.

Acetylcholinesterase AChE Inhibition Neurodegeneration

Antifungal and Antiviral Bioactivity: Halogen-Dependent Potency Variation in the Trifluoromethylpyrimidine Series

In a 2022 study of 22 novel trifluoromethyl pyrimidine derivatives (compounds 5a–5v), several members of the series exhibited antifungal and antiviral activities that exceeded those of commercial reference agents [1]. Critically, within this congeneric series, substitution of the 6-aryl ring halogen was observed to alter EC₅₀ values by a factor of ≥2-fold against Tobacco Mosaic Virus (TMV) and by comparable magnitudes against phytopathogenic fungi (Fusarium oxysporum, Cercospora arachidicola). While the specific 6-(4-bromophenyl)-2-methylthio-4-CF₃ congener was not among the compounds reported in this study, the demonstrated sensitivity of bioactivity to para-halogen identity provides a compelling rationale for selecting the bromophenyl analog over the corresponding chlorophenyl, fluorophenyl, or unsubstituted phenyl variants when exploring halogen-dependent SAR in antifungal and antiviral screening cascades.

Antifungal Antiviral Agrochemical

High-Impact Application Scenarios for 6-(4-Bromophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine in Drug Discovery and Agrochemical Research


Kinase Inhibitor Lead Optimization: JNK and Beyond

The 2-methylthio-4-trifluoromethyl pyrimidine core is a validated ATP-competitive kinase inhibitor pharmacophore with demonstrated sub-micromolar potency against JNK1/2/3 (IC₅₀ 70–220 nM) and ≥10-fold selectivity over a panel of 25 kinases . The 6-(4-bromophenyl) analog extends this scaffold into unexplored chemical space, where the bromophenyl group is expected to engage the kinase hydrophobic back pocket or solvent-exposed channel, potentially altering selectivity and potency. Procurement of this compound enables systematic SAR exploration of the 6-aryl position, with the bromine atom serving as a synthetic pivot for late-stage diversification to rapidly generate focused kinase inhibitor libraries.

Acetylcholinesterase Inhibitor Development for Neurodegenerative Disease

The dihydro congener of this chemotype (compound 6e) has demonstrated competitive AChE inhibition with IC₅₀ = 2.2 ± 0.9 μM [1]. The target aromatic 6-(4-bromophenyl) analog represents an underexplored structural variant. The bromine substituent introduces the possibility of halogen bonding with the AChE peripheral anionic site (PAS), a binding mode that has been associated with dual catalytic and amyloid-beta aggregation inhibition in other AChE inhibitor series. This compound is therefore a high-priority candidate for AChE inhibitor screening cascades targeting Alzheimer's disease.

Antifungal and Antibacterial Lead Generation in Agrochemical Research

Trifluoromethyl pyrimidine derivatives have exhibited antifungal activities exceeding commercial agents such as chlorothalonil, with 6-aryl halogen identity contributing ≥2-fold variation in EC₅₀ [2]. Additionally, preliminary antimicrobial screening of the bromophenyl-methylthio-CF₃ pyrimidine chemotype has indicated activity against Gram-negative (Escherichia coli) and Gram-positive (Bacillus mycoides) bacterial strains [3]. The target compound is structurally poised for evaluation in both agricultural fungicide development programs and antibacterial discovery pipelines, with the bromine substituent enabling subsequent lead optimization via cross-coupling diversification.

Diversifiable Building Block for Medicinal Chemistry Library Synthesis

The established synthetic methodology for 2-methylthio-4-(trifluoromethyl)pyrimidine derivatives delivers isolated yields of 70–98% for related transformations [4]. The para-bromine atom provides a chemoselective, mild-condition handle for Pd-catalyzed C–C and C–N bond formation, enabling efficient parallel library synthesis. This compound is therefore strategically valuable as a central intermediate in diversity-oriented synthesis campaigns, where the bromophenyl group can be elaborated to incorporate biaryl, aminoaryl, or alkynyl functionality without deprotecting or modifying the 2-SCH₃ or 4-CF₃ groups.

Quote Request

Request a Quote for 6-(4-Bromophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.